Propargyl-PEG5-PFP ester
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Overview
Description
Propargyl-PEG5-PFP ester is a compound that belongs to the class of polyethylene glycol (PEG) based linkers. It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is a click chemistry reagent, containing an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl-PEG5-PFP ester is synthesized through a series of chemical reactions involving the conjugation of propargyl groups with PEG and pentafluorophenyl (PFP) esters. The general method involves the reaction of propargyl alcohol with PEG and PFP esters under controlled conditions. The reaction typically requires the presence of a catalyst, such as copper, to facilitate the azide-alkyne cycloaddition .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is usually carried out in specialized reactors that allow for precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG5-PFP ester undergoes several types of chemical reactions, including:
Substitution Reactions: The alkyne group in this compound can participate in substitution reactions with azide-containing molecules.
Cycloaddition Reactions: The compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole rings
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include azide-containing molecules, copper catalysts, and solvents such as dimethylformamide (DMF).
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, with the presence of a copper catalyst to facilitate the cycloaddition
Major Products
The major products formed from reactions involving this compound are triazole-containing compounds, which are often used in the synthesis of PROTACs and other bioactive molecules .
Scientific Research Applications
Propargyl-PEG5-PFP ester has a wide range of applications in scientific research, including:
Mechanism of Action
Propargyl-PEG5-PFP ester exerts its effects through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The alkyne group in the compound reacts with azide-containing molecules to form triazole rings. This reaction is highly specific and efficient, making it a valuable tool in the synthesis of complex molecules such as PROTACs. The resulting triazole-containing compounds can then interact with specific molecular targets, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG5-NHS ester: Another PEG-based linker used in similar applications but with different reactive groups.
Pentafluorophenyl esters: A class of compounds that includes Propargyl-PEG5-PFP ester and is known for its stability and efficiency in forming amide bonds.
Uniqueness
This compound is unique due to its combination of an alkyne group and a PFP ester, which allows for highly specific and efficient click chemistry reactions. This makes it particularly valuable in the synthesis of PROTACs and other bioactive molecules, where precise molecular targeting is essential .
Properties
Molecular Formula |
C20H23F5O7 |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C20H23F5O7/c1-2-4-27-6-8-29-10-12-31-13-11-30-9-7-28-5-3-14(26)32-20-18(24)16(22)15(21)17(23)19(20)25/h1H,3-13H2 |
InChI Key |
NWISPSNLWMLYFW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
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